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5-Methyloxolane-3-carboxylic acid Documentation Hub

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  • Product: 5-Methyloxolane-3-carboxylic acid
  • CAS: 1797225-93-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Metabolic Stability of Oxolane-3-Carboxylic Acid Scaffolds

Foreword: The Strategic Imperative of Metabolic Stability In modern drug discovery, the journey from a promising hit to a viable clinical candidate is a multi-parameter optimization challenge. Among the critical Absorpti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Metabolic Stability

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is a multi-parameter optimization challenge. Among the critical Absorption, Distribution, Metabolism, and Excretion (ADME) properties, metabolic stability stands as a primary gatekeeper of a molecule's therapeutic potential. It dictates the compound's half-life, influences its oral bioavailability, and ultimately defines the dosing regimen required to maintain therapeutic concentrations.[1] A compound that is rapidly metabolized may fail to achieve the necessary exposure, while one that is too stable could accumulate and lead to toxicity.[2]

The oxolane-3-carboxylic acid scaffold, a five-membered saturated ether ring bearing a carboxylic acid, is an increasingly attractive motif in medicinal chemistry. Its inherent three-dimensionality and the presence of a key hydrogen-bond-accepting ether oxygen offer valuable vectors for engaging with biological targets. However, this scaffold also presents a distinct set of metabolic challenges. The presence of the carboxylic acid group immediately flags it for Phase II conjugation, while the saturated heterocyclic ring is a potential substrate for Phase I oxidative metabolism.[3][4][5]

This guide provides a comprehensive technical overview of the metabolic landscape of the oxolane-3-carboxylic acid core. We will dissect the primary metabolic pathways, elucidate the underlying enzymatic machinery, and present field-proven strategies for assessing and intelligently modulating the stability of this important scaffold. Our approach is grounded in the principle of causality—understanding why a molecule is metabolized is the key to rationally designing its successor.

The Metabolic Fate of the Oxolane-3-Carboxylic Acid Scaffold

The metabolic profile of this scaffold is a tale of two moieties: the saturated oxolane ring and the appended carboxylic acid. These are processed by distinct, yet sometimes overlapping, enzymatic systems, primarily categorized into Phase I and Phase II metabolism.[6][7]

Phase I Metabolism: Oxidation of the Oxolane Ring

Phase I reactions introduce or expose polar functional groups, typically rendering the molecule more water-soluble.[4][7] For the oxolane ring, the dominant Phase I pathway is oxidation, catalyzed almost exclusively by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[8][9]

  • Mechanism of Action: CYPs are heme-containing monooxygenases that activate molecular oxygen to introduce an oxygen atom into a substrate.[10] For a saturated heterocycle like oxolane, the most probable sites of oxidation (or "metabolic soft spots") are the carbon atoms adjacent (alpha) to the ether oxygen. This position is electronically activated, making the C-H bond more susceptible to abstraction by the reactive CYP ferryl-oxo intermediate. Hydroxylation can also occur at the more distal C4 position, though often at a slower rate.

  • Key Enzymes: While many CYP isoforms exist, a handful are responsible for the metabolism of most drugs.[9] For scaffolds like this, CYP3A4 , the most abundant human CYP, is a primary suspect due to its broad substrate specificity.[11] Other isoforms such as CYP2D6 and CYP2C9 may also contribute, depending on the specific substitution pattern of the rest of the molecule.[8]

Phase II Metabolism: Conjugation of the Carboxylic Acid

Phase II reactions involve the conjugation of the drug or its Phase I metabolite with an endogenous polar molecule, dramatically increasing its water solubility and facilitating excretion.[4][5] The carboxylic acid is a classic functional group for Phase II conjugation, primarily through glucuronidation.

  • Mechanism of Action: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid.[12][13] This forms a highly polar acyl glucuronide conjugate.

  • Key Enzymes: Several UGT isoforms can catalyze this reaction, with UGT2B7, UGT1A3, and UGT1A9 being particularly important for the glucuronidation of carboxylic acids.[14][15] UGT2B7 is often considered the major isoform involved in this process in humans.[14]

  • A Note of Caution - Acyl Glucuronide Reactivity: While a detoxification pathway, the formation of acyl glucuronides is not without risk. These metabolites can be chemically reactive and have been implicated in idiosyncratic drug toxicities.[16][17] They can undergo intramolecular acyl migration to form reactive isomers that covalently bind to proteins, potentially leading to a hapten-driven immune response.[16][17] Therefore, minimizing or eliminating this metabolic pathway is often a key goal in drug design.

The following diagram illustrates the primary metabolic pathways.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Oxolane-3-Carboxylic Acid Metabolite1 4-Hydroxy-Oxolane (CYP-mediated Oxidation) Parent->Metabolite1 CYP3A4, 2D6, etc. Metabolite2 2-Hydroxy-Oxolane (CYP-mediated Oxidation) Parent->Metabolite2 CYP3A4, 2D6, etc. Metabolite3 Acyl Glucuronide (UGT-mediated Conjugation) Metabolite1->Metabolite3 Further Conjugation Metabolite2->Metabolite3 Further Conjugation Parent2 Oxolane-3-Carboxylic Acid Parent2->Metabolite3 UGT2B7, 1A3, 1A9

Primary Metabolic Pathways for the Scaffold

Strategies for Enhancing Metabolic Stability

Improving metabolic stability is a rational design process aimed at blocking or slowing the enzymatic reactions described above. The choice of strategy is context-dependent, balancing stability gains against potential impacts on pharmacological activity and other physicochemical properties.

Mitigating Phase I Oxidation of the Oxolane Ring

The goal here is to make the C-H bonds on the oxolane ring less accessible or less reactive to CYP enzymes.

  • Deuteration: Replacing a metabolically labile hydrogen atom with its heavier isotope, deuterium, can slow the rate of C-H bond cleavage due to the kinetic isotope effect. This is a subtle modification that is unlikely to alter pharmacology.

  • Fluorination: Introduction of fluorine atoms, particularly at or near a site of metabolism, can effectively block oxidation. The strong C-F bond is resistant to enzymatic cleavage, and the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds.

  • Steric Hindrance: Placing a small, sterically demanding group, such as a methyl or cyclopropyl group, adjacent to a metabolic soft spot can physically block the CYP active site from accessing the labile C-H bond.

Circumventing Phase II Conjugation via Bioisosterism

Given the potential liabilities of acyl glucuronides, a common and highly effective strategy is to replace the carboxylic acid functional group entirely with a suitable bioisostere.[18][19] A bioisostere is a group that mimics the physicochemical properties of the original functional group, thereby preserving the desired biological activity, but possesses a different metabolic profile.[20]

The following diagram illustrates this concept.

Bioisosterism cluster_0 cluster_1 cluster_2 Scaffold Core Scaffold (Oxolane) CarboxylicAcid Carboxylic Acid (-COOH) Scaffold->CarboxylicAcid Metabolically Labile Replacement Replace with Bioisostere CarboxylicAcid->Replacement Tetrazole Tetrazole Replacement->Tetrazole Sulfonamide N-Acylsulfonamide Replacement->Sulfonamide Oxadiazole 1,2,4-Oxadiazol-5(4H)-one Replacement->Oxadiazole

Concept of Bioisosteric Replacement

Data Presentation: Common Carboxylic Acid Bioisosteres

The table below summarizes key properties of commonly used carboxylic acid bioisosteres. The choice of isostere can profoundly impact acidity, lipophilicity, and membrane permeability, all of which must be considered alongside metabolic stability.[21]

BioisostereTypical pKaKey Characteristics & Metabolic Considerations
1H-Tetrazole ~4.5 - 4.9Acidity similar to carboxylic acids.[21] Resistant to acyl glucuronidation but can undergo N-glucuronidation or ring oxidation.[22] Increases lipophilicity.
N-Acylsulfonamide ~3.0 - 5.0Strongly acidic. Generally stable to hydrolysis and resistant to glucuronidation.
Hydroxamic Acid ~9.0Weaker acid. Can still be metabolized via sulfation and glucuronidation, and may undergo hydrolysis back to the carboxylic acid.[18]
Sulfonamide ~9.0 - 10.0Significantly weaker acid.[21] Generally enhances metabolic stability and membrane permeability.[16]
5-oxo-1,2,4-oxadiazole ~4.5 - 5.5Less acidic than tetrazoles, which can improve oral absorption.[21] A viable strategy for reducing acidity while retaining interaction potential.
Oxetan-3-ol >12A neutral surrogate, not an acidic isostere.[23] Can serve as a hydrogen bond acceptor/donor. Drastically reduces acidity and avoids conjugation pathways.

Experimental Assessment of Metabolic Stability

The theoretical stability of a compound must be confirmed through robust, reproducible experimentation. In vitro assays are the workhorse of early ADME profiling, providing critical data for selecting compounds to advance.[24][25]

The general workflow for these studies is depicted below.

Workflow cluster_systems In Vitro Metabolic Systems Start Test Compound (Oxolane Derivative) Incubation Incubate at 37°C with Metabolic System Start->Incubation Microsomes Liver Microsomes (+ NADPH, UDPGA) Incubation->Microsomes Hepatocytes Cryopreserved Hepatocytes Incubation->Hepatocytes Quench Quench Reaction at Time Points (e.g., 0, 15, 30, 60 min) with Acetonitrile Microsomes->Quench Hepatocytes->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Data Quantify Parent Compound Remaining vs. Time Analyze->Data Calculate Calculate Metabolic Parameters (t½, CLint) Data->Calculate End Rank Compounds by Stability Calculate->End

Experimental Workflow for In Vitro Stability
Key Experimental Protocols

The following are detailed, self-validating protocols for the two most common in vitro stability assays.

Experimental Protocol 1: Human Liver Microsomal (HLM) Stability Assay

  • Objective: To determine the intrinsic clearance (CLint) of a test compound due primarily to Phase I (CYP) and some Phase II (UGT) enzymes.[2][25]

  • Causality: Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP and UGT enzymes.[2][25] By providing the necessary cofactors (NADPH for CYPs, UDPGA for UGTs), we can specifically measure the activity of these key enzyme families. The rate of disappearance of the parent compound is a direct measure of its metabolic liability to these systems.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Prepare working solutions of positive controls (e.g., high-clearance Testosterone, low-clearance Verapamil) at the same concentration.

      • Prepare Cofactor Solution A (NADPH regenerating system): 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in buffer.

      • Prepare Cofactor Solution B (UGT system): 25 mg/mL alamethicin and 2 mM UDPGA in buffer.

    • Incubation Setup:

      • In a 96-well plate, add buffer.

      • Add pooled Human Liver Microsomes to a final concentration of 0.5 mg/mL.

      • Spike in the test compound and controls to a final concentration of 1 µM.

      • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

    • Reaction Initiation & Sampling:

      • Initiate the reaction by adding an equal volume of pre-warmed Cofactor Solution A (for Phase I) or B (for Phase II). For a combined assay, a mixed cofactor solution can be used.

      • Immediately remove an aliquot for the T=0 time point and quench by adding it to 4 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

      • Continue incubating at 37°C with shaking.

      • Remove and quench aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).

      • Include a "-Cofactor" control well where buffer is added instead of the cofactor solution to check for non-enzymatic degradation.

    • Sample Processing & Analysis:

      • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated protein.

      • Transfer the supernatant to a new plate for analysis.

      • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.[26][27]

    • Data Analysis:

      • Plot the natural log of the percentage of compound remaining versus time.

      • Determine the slope (k) of the linear portion of the curve.

      • Calculate the half-life (t½) = 0.693 / k.

      • Calculate the intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Experimental Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

  • Objective: To determine the CLint of a test compound in a more physiologically relevant system that contains the full complement of Phase I and II metabolic enzymes and cofactors.[25]

  • Causality: Intact hepatocytes are considered the "gold standard" for in vitro metabolism because they contain cytosolic and mitochondrial enzymes in addition to microsomal ones, and the cellular structure is intact, meaning compounds must cross the cell membrane to be metabolized.[25] This provides a more comprehensive assessment of a compound's metabolic fate.

  • Step-by-Step Methodology:

    • Hepatocyte Preparation:

      • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

      • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).

      • Centrifuge gently to pellet the cells and remove the cryopreservation medium.

      • Resuspend the cells in fresh medium and determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.

    • Incubation Setup:

      • Adjust the cell suspension to a final density of 0.5 - 1.0 million viable cells/mL.

      • In a 48-well plate, add the cell suspension.

      • Add the test compound and controls to a final concentration of 1 µM.

      • Place the plate in an incubator at 37°C with 5% CO₂ and gentle shaking.

    • Sampling:

      • Remove aliquots of the cell suspension at designated time points (e.g., 0, 15, 30, 60, 120 minutes).

      • Quench the reaction by adding the aliquot to 4 volumes of ice-cold acetonitrile containing an internal standard.

      • Include a control incubation without cells to assess compound stability in the medium.

    • Sample Processing & Analysis:

      • Follow steps 4 and 5 from the HLM protocol.

    • Data Analysis:

      • Follow the data analysis steps from the HLM protocol.

      • CLint is typically expressed as µL/min/10⁶ cells.

Data Presentation: Typical Metabolic Stability Output

CompoundSystemt½ (min)CLintStability Category
Control A (High)HLM8.598 µL/min/mgLow
Control B (Low)HLM> 120< 5.8 µL/min/mgHigh
Test Cpd 1 HLM25.233 µL/min/mgModerate
Test Cpd 2 HLM95.18.7 µL/min/mgHigh
Test Cpd 1 Hepatocytes45.725 µL/min/10⁶ cellsModerate
Test Cpd 2 Hepatocytes> 240< 4.8 µL/min/10⁶ cellsHigh

Conclusion and Future Perspectives

The metabolic stability of the oxolane-3-carboxylic acid scaffold is a critical attribute that must be proactively managed during drug design. Its metabolic profile is governed by two primary vulnerabilities: CYP-mediated oxidation of the oxolane ring and UGT-mediated glucuronidation of the carboxylic acid. A thorough understanding of these pathways allows for the rational application of medicinal chemistry strategies, such as steric blocking, deuteration, and particularly the bioisosteric replacement of the carboxylic acid, to mitigate metabolic liabilities.

The robust and validated in vitro protocols provided herein, using liver microsomes and hepatocytes, form the cornerstone of an effective screening cascade. By systematically evaluating metabolic stability alongside potency and other ADME parameters, drug discovery teams can efficiently triage compounds and prioritize those with the highest probability of success in vivo. The integration of these principles ensures that the promising therapeutic potential of the oxolane-3-carboxylic acid scaffold can be fully realized in the development of safe and effective medicines.

References

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  • DiRico, K. J., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. ([Link])

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Sources

Protocols & Analytical Methods

Method

Application Note: Esterification Strategies for 5-Methyltetrahydrofuran-3-carboxylic Acid

This detailed Application Note and Protocol guide addresses the esterification of 5-methyltetrahydrofuran-3-carboxylic acid , a valuable scaffold in medicinal chemistry (e.g., for protease inhibitors and kinase targets)....

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol guide addresses the esterification of 5-methyltetrahydrofuran-3-carboxylic acid , a valuable scaffold in medicinal chemistry (e.g., for protease inhibitors and kinase targets).

Introduction & Strategic Analysis

5-methyltetrahydrofuran-3-carboxylic acid (1 ) is a disubstituted tetrahydrofuran scaffold featuring two chiral centers at C3 and C5. This structural complexity introduces diastereomerism (cis/trans relationships), which significantly impacts downstream biological activity and physicochemical properties.

Structural Considerations
  • Stereochemistry: The molecule exists as two diastereomeric pairs (cis and trans). Standard esterification protocols generally retain the configuration at C3 unless harsh basic conditions or high temperatures induce epimerization via the enolate.

  • Ring Stability: The tetrahydrofuran ether linkage is generally stable to standard acidic and basic esterification conditions. However, prolonged exposure to strong Lewis acids at high temperatures should be avoided to prevent ring-opening polymerization.

  • Volatility: The resulting methyl or ethyl esters are low-molecular-weight liquids with potential volatility. Workup procedures must account for this to avoid yield loss during concentration.

Decision Matrix for Method Selection
ParameterMethod A: Fischer EsterificationMethod B: Acyl Chloride (In Situ)Method C: Steglich Coupling
Scale Multi-gram to KilogramGram to Multi-gramMilligram to Gram
Reagents MeOH/EtOH, H₂SO₄ (cat.)SOCl₂ or (COCl)₂, MeOHEDC/DCC, DMAP, Alcohol
Conditions Reflux, Acidic0°C to RT, AcidicRT, Neutral/Basic
Cost LowLow-MediumHigh
Purification Distillation/ExtractionExtractionColumn Chromatography
Key Risk Equilibrium limited (needs excess alcohol)HCl gas generationUrea byproduct removal

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Standard Protocol)

Best for: Routine synthesis, scale-up, and stable substrates.

Principle: Equilibrium-driven reaction catalyzed by a strong Brønsted acid. Water removal or excess alcohol drives the reaction to completion.

Reagents:

  • 5-methyltetrahydrofuran-3-carboxylic acid (1.0 equiv)

  • Methanol (anhydrous, 10-20 volumes) – Acts as solvent and reagent.

  • Sulfuric acid (H₂SO₄, conc., 0.1 – 0.2 equiv)

Protocol:

  • Setup: Charge a round-bottom flask with 5-methyltetrahydrofuran-3-carboxylic acid.

  • Solvation: Add anhydrous Methanol (MeOH).

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add concentrated H₂SO₄ dropwise to control the exotherm.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–12 hours.

    • Checkpoint: Monitor by TLC (stained with KMnO₄ or PMA) or GC-MS until the starting material is <2%.

  • Workup:

    • Cool to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to ~20% of the original volume. Caution: Do not evaporate to dryness due to ester volatility.

    • Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (aq) to neutralize residual acid.

    • Wash with Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate carefully.

  • Purification: Vacuum distillation is recommended for high purity.

Method B: In Situ Acyl Chloride Activation (Thionyl Chloride)

Best for: Rapid conversion, driving reaction to completion without water removal equipment.

Principle: Thionyl chloride reacts with the alcohol to generate anhydrous HCl in situ and activates the carboxylic acid, driving the reaction irreversibly.

Reagents:

  • 5-methyltetrahydrofuran-3-carboxylic acid (1.0 equiv)

  • Methanol (anhydrous, 10 volumes)

  • Thionyl Chloride (SOCl₂, 1.2 – 1.5 equiv)

Protocol:

  • Setup: Charge a flame-dried flask with anhydrous Methanol under Nitrogen atmosphere. Cool to 0°C.

  • Activation: Add Thionyl Chloride dropwise over 15–30 minutes. Note: This generates HCl gas and heat.

  • Addition: Add 5-methyltetrahydrofuran-3-carboxylic acid (dissolved in a minimum amount of MeOH if solid, or neat if liquid) to the reaction mixture at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 3–6 hours.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Redissolve the residue in EtOAc or Dichloromethane (DCM).

    • Wash with saturated NaHCO₃ (careful: gas evolution).

    • Dry and concentrate.[1][2]

Method C: Steglich Esterification (Coupling Reagent)

Best for: Complex alcohols, avoiding acidic conditions, or small-scale library synthesis.

Reagents:

  • 5-methyltetrahydrofuran-3-carboxylic acid (1.0 equiv)

  • Alcohol (1.0 – 1.2 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine, 0.1 equiv)

  • DCM (Dichloromethane, 10 volumes)

Protocol:

  • Setup: Dissolve the carboxylic acid and the target alcohol in dry DCM at 0°C.

  • Catalyst: Add DMAP.

  • Coupling: Add DCC (or EDC) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Workup:

    • If using DCC: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 0.5N HCl, then saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography is usually required to remove urea traces.

Visualization of Workflows

Logic Flow for Method Selection

EsterificationLogic Start Start: 5-methyltetrahydrofuran-3-COOH ScaleCheck Is Scale > 100g? Start->ScaleCheck AcidSensitive Is Substrate Acid Sensitive? ScaleCheck->AcidSensitive No Fischer Method A: Fischer Esterification (MeOH/H2SO4) ScaleCheck->Fischer Yes AcylCl Method B: Thionyl Chloride (SOCl2/MeOH) AcidSensitive->AcylCl No Steglich Method C: Steglich Coupling (EDC/DMAP) AcidSensitive->Steglich Yes

Caption: Decision tree for selecting the optimal esterification protocol based on scale and substrate stability.

Experimental Workflow (Method B)

MethodB_Workflow Step1 1. Chill MeOH (0°C) Add SOCl2 dropwise Step2 2. Add Carboxylic Acid (Exothermic) Step1->Step2 Step3 3. Stir RT (3-6h) Monitor TLC Step2->Step3 Step4 4. Evaporate Solvent Step3->Step4 Step5 5. Redissolve (EtOAc) Wash NaHCO3 Step4->Step5 Step6 6. Isolate Ester Step5->Step6

Caption: Step-by-step workflow for the Thionyl Chloride mediated esterification.

Analytical Validation & Troubleshooting

Analytical Checkpoints
  • TLC: Eluent System: Hexane:EtOAc (3:1).[3] The ester will have a higher R_f (approx 0.6–0.8) compared to the acid (R_f < 0.2). Stain with PMA (Phosphomolybdic Acid) or KMnO₄.

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): Look for the disappearance of the broad carboxylic acid proton (>10 ppm) and the appearance of the methyl ester singlet (~3.7 ppm).

    • Diastereomers: The 5-methyl doublet and ring protons may appear as two sets of signals if the product is a mixture of cis/trans isomers.

  • GC-MS: Ideal for checking conversion and purity due to the volatility of the ester.

Separation of Diastereomers

If the application requires a single diastereomer (e.g., cis-5-methyltetrahydrofuran-3-carboxylate), separation is typically performed after esterification.

  • Flash Chromatography: Silica gel chromatography using a gradient of Hexane/EtOAc (0–20% EtOAc) can often separate the cis and trans isomers.

  • Distillation: Careful fractional distillation may separate isomers if the boiling point difference is sufficient (>5°C).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product volatilityDo not use high vacuum for long periods; use a mild rotavap bath (<30°C).
Incomplete Reaction Water in solventUse anhydrous methanol; add molecular sieves or increase catalyst loading.
Epimerization High Temp / Basic workupAvoid prolonged reflux; keep NaHCO₃ washes brief and cold.
Dark Coloration PolymerizationReduce acid concentration; ensure temperature control during addition.

References

  • Fischer Esterification Mechanism & Applications

    • Master Organic Chemistry. "Fischer Esterification."[4][5][6] Available at: [Link]

  • Use of Thionyl Chloride for Esterification

    • Organic Chemistry Portal. "Acid Catalyzed Esterification."[1][4][5] Available at: [Link]

  • Steglich Esterification Protocol

    • Organic Chemistry Portal. "Steglich Esterification."[5] Available at: [Link]

  • Synthesis of Tetrahydrofuran-3-carboxylates (Analogous Chemistry)

    • Silvestri, M. A., et al.[7] "Synthesis of methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate." Tetrahedron Letters (2006). (Contextual grounding on THF-carboxylate handling).

  • Separation of Diastereomers

    • ResearchGate.[8] "Synthesis of chiral enantioenriched tetrahydrofuran derivatives." Available at: [Link]

Sources

Application

Application Note: Protecting Group Strategies for 5-Methyloxolane-3-carboxylic Acid Functionalization

Part 1: Strategic Analysis & Core Directive The Scaffold Challenge 5-Methyloxolane-3-carboxylic acid (also known as 5-methyltetrahydrofuran-3-carboxylic acid) is a high-value scaffold in fragment-based drug discovery (FB...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Scaffold Challenge

5-Methyloxolane-3-carboxylic acid (also known as 5-methyltetrahydrofuran-3-carboxylic acid) is a high-value scaffold in fragment-based drug discovery (FBDD) and peptidomimetic synthesis. Its value lies in its ability to project substituents in defined vectors due to the conformational constraints of the tetrahydrofuran ring.

However, functionalizing this scaffold presents two critical challenges that dictate protecting group (PG) strategy:

  • Stereochemical Labillity (C3 Epimerization): The C3 proton is alpha to the carbonyl, making it acidic (

    
     for esters).[1] Base-mediated reactions or improper deprotection conditions can lead to thermodynamic equilibration between cis (3,5-substituents on same side) and trans diastereomers.[1]
    
  • Chemo-differentiation: The molecule lacks other native functional groups. "Functionalization" typically implies C3-alpha-alkylation (creating a quaternary center) or transforming the carboxylate (e.g., to an amine or alcohol) while maintaining the 5-methyl stereocenter.[1]

The Strategic Decision Matrix

The choice of protecting group is not merely about "masking" the acid; it is about tuning the electronics and sterics of the C3 position.

Intended FunctionalizationRecommended PG StrategyRationale
Alpha-Alkylation (C3) Bulky Esters (BHT, t-Bu) or Oxazolines Prevents self-quenching; steric bulk directs incoming electrophiles; suppresses post-reaction epimerization.
Reduction to Alcohol/Aldehyde Silyl Esters (TMS/TES) or In-situ activation Transient protection allows "one-pot" reduction without a dedicated deprotection step.
Peptide Coupling (Amide formation) Benzyl (Bn) or Allyl (All) Esters Orthogonal removal (hydrogenolysis/Pd(0)) prevents racemization common with strong acid/base hydrolysis.[1]
Resolution of Enantiomers Chiral Auxiliaries (Evans, Myers) Acts as both PG and resolving agent to separate cis/trans isomers via chromatography/crystallization.[1]

Part 2: Detailed Protocols & Methodologies

Protocol A: Steric Locking for Alpha-Functionalization

Objective: Install an alkyl or aryl group at the C3 position without ring opening or loss of the C5 stereocenter. Mechanism: The use of a bulky ester (BHT - Butylated Hydroxytoluene) prevents nucleophilic attack at the carbonyl (1,2-addition) and forces the base to act strictly as a base (deprotonation), generating the enolate.[1]

Materials
  • 5-Methyloxolane-3-carboxylic acid[2]

  • 3,5-Di-tert-butyl-4-hydroxytoluene (BHT)

  • Trifluoroacetic anhydride (TFAA)[1]

  • LDA (Lithium Diisopropylamide)[1]

  • Electrophile (e.g., MeI, BnBr)[1]

Step-by-Step Workflow
  • Formation of the BHT Ester (The "Super-Ester"):

    • Dissolve 5-methyloxolane-3-carboxylic acid (1.0 equiv) in anhydrous DCM (

      
      ).
      
    • Add BHT (1.1 equiv).[1]

    • Add TFAA (1.2 equiv) dropwise at 0°C. Stir for 1 h.

    • Insight: TFAA activates the acid as a mixed anhydride, which is then trapped by the sterically hindered BHT phenol. Standard EDC/NHS coupling often fails with BHT due to steric clash.

    • Validation: Monitor by TLC (High

      
       for ester) or IR (Shift of C=O stretch to 
      
      
      
      ).
  • Enolate Formation & Trapping:

    • Cool a solution of the BHT ester in THF to -78°C .

    • Add LDA (1.1 equiv) dropwise over 15 mins.

    • Critical Step: Stir for 30 mins at -78°C. The bulky BHT group prevents the "Claisen condensation" side reaction (self-attack).

    • Add the Electrophile (1.2 equiv) dissolved in THF.

    • Allow to warm to -20°C slowly over 2 hours.

  • Deprotection (The Challenge):

    • BHT esters are extremely stable to hydrolysis.

    • Method: Oxidative cleavage. Treat with CAN (Ceric Ammonium Nitrate) in MeCN/H2O, or use reductive cleavage if compatible (LiAlH4 will reduce to alcohol, removing the BHT).[1]

Protocol B: Orthogonal Protection for Peptidomimetics

Objective: Use the scaffold as a proline mimic in peptide synthesis. Strategy: Benzyl (Bn) protection allows removal via Hydrogenolysis (


), which is neutral and preserves the sensitive stereocenters.[1]
Workflow
  • Protection:

    • React acid with Benzyl alcohol (1.2 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) in DCM.[1]

    • Purify via silica flash chromatography. Separation of cis/trans isomers is often easiest at this stage.

  • Coupling:

    • Perform standard amide coupling on the ring if an amine handle exists, or alpha-functionalize.

  • Deprotection:

    • Dissolve in MeOH/EtOAc (1:1).[1]

    • Add 10 wt% Pd/C catalyst.

    • Stir under

      
       balloon (1 atm) for 2-4 hours.
      
    • Advantage:[1][3][4][5] Quantitative yield, no workup required other than filtration.[1]

Part 3: Visualization & Logic[1]

Decision Tree for Protecting Group Selection

PG_Strategy Start Start: 5-Methyloxolane-3-COOH Goal What is the functionalization goal? Start->Goal Alpha Alpha-Alkylation (C3) Goal->Alpha Modifying C-H bond Peptide Peptide/Amide Coupling Goal->Peptide Coupling to Amines Reduction Reduction to Alcohol Goal->Reduction Modifying C=O BHT Use BHT Ester (Steric Shield) Alpha->BHT Standard Route Oxazoline Alternative: Oxazoline (Directing Group) Alpha->Oxazoline High Stereocontrol Bn Use Benzyl Ester (H2 Lability) Peptide->Bn Avoid Racemization Silyl Use TMS/TES Ester (Transient) Reduction->Silyl One-pot Protocol

Figure 1: Decision matrix for selecting the optimal protecting group based on downstream chemistry.[1]

Stereochemical Stability Data[1]

The following table summarizes the stability of the C3 stereocenter under various deprotection conditions for 5-methyloxolane-3-carboxylic acid derivatives.

Protecting GroupDeprotection ConditionC3 Epimerization RiskNotes
Methyl Ester LiOH / THF / H2OHigh Basic hydrolysis often equilibrates cis to trans.
t-Butyl Ester TFA / DCMLow Acidic cleavage preserves stereochemistry.[6]
Benzyl Ester H2 / Pd-CNone Neutral conditions; safest for pure diastereomers.
Allyl Ester Pd(PPh3)4 / MorpholineLow Mild, neutral conditions.[1]
BHT Ester CAN (Oxidative)Low Avoids strong acid/base; excellent for quaternary centers.[1]

Part 4: References

  • Wolfe, J. P., et al. "Stereoselective Synthesis of Tetrahydrofurans via Palladium-Catalyzed Cyclization."[7] Journal of the American Chemical Society, 2004.[7] Link[1]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1][8] Wiley-Interscience, 4th Edition. (Standard reference for ester stability conditions).

  • Clayden, J., et al. "Substituted Tetrahydrofurans: Stereoselective Synthesis and Reactivity."[1] Organic Reactions, 2008.[1][9] Link[1]

  • Seebach, D. "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylation of Peptides." Angewandte Chemie International Edition, 1988.[1] (Foundational text on BHT ester usage for alpha-alkylation). Link[1]

  • Smith, A. B. "Indole Diterpene Synthetic Studies. Construction of the 5-Methyloxolane Core." Journal of Organic Chemistry, 2013.[1][10] Link (Example of specific 5-methyloxolane functionalization).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-methyltetrahydrofuran-3-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support guide for the purification of 5-methyltetrahydrofuran-3-carboxylic acid. This document is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the purification of 5-methyltetrahydrofuran-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in fundamental chemical principles and established laboratory techniques.

Introduction: The Challenge of a Bifunctional Molecule

5-methyltetrahydrofuran-3-carboxylic acid is a chiral heterocyclic compound of increasing interest in pharmaceutical development. Its structure, featuring a polar tetrahydrofuran (THF) ring and an acidic carboxylic acid moiety, presents unique purification challenges. Impurities often include diastereomers, regioisomers, unreacted starting materials, and tenacious solvent residues. This guide provides a systematic approach to overcoming these obstacles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties, handling, and analysis of 5-methyltetrahydrofuran-3-carboxylic acid.

Q1: What are the key physicochemical properties of 5-methyltetrahydrofuran-3-carboxylic acid?

Understanding the molecule's properties is the first step to designing a robust purification strategy. It is a relatively polar molecule, likely a liquid or low-melting solid at room temperature, with appreciable water solubility due to the carboxylic acid and ether functionalities.[1]

PropertyValue / Predicted ValueSource
Molecular Formula C₆H₁₀O₃PubChem[2]
Molecular Weight 130.14 g/mol PubChem[2]
Physical Form Liquid or Solid or Semi-solidA-Star Research[1]
Predicted XLogP3 -0.1PubChem[3]
Predicted pKa ~4.5 (Estimated based on similar aliphatic carboxylic acids)N/A
Storage Store sealed in a dry, cool (2-8°C) environment.A-Star Research[1]

Q2: How should I properly store this compound to prevent degradation?

Due to the tetrahydrofuran ring, the compound may be susceptible to peroxide formation upon prolonged exposure to air and light, similar to unstabilized THF.[4] The carboxylic acid group is generally stable. For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1][5]

Q3: What are the best analytical techniques to assess the purity of my sample?

A multi-pronged approach is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structural integrity and identifying organic impurities. Pay close attention to the integration of signals to quantify impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The method of choice for detecting non-volatile impurities and confirming the mass of the desired product. A reverse-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.[6]

  • Chiral HPLC: If the synthesis is not stereospecific, diastereomers may be present. A chiral column (e.g., ChiralPak) may be necessary to resolve and quantify stereoisomers.[7]

  • TLC (Thin Layer Chromatography): A quick and inexpensive method for monitoring reaction progress and guiding chromatographic separations. A typical eluent system would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) with a small amount of acetic or formic acid to suppress tailing of the carboxylic acid spot.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification workflow.

Problem 1: My product "oils out" during recrystallization instead of forming crystals.

  • Probable Cause: This common issue occurs when the melting point of the impure compound is lower than the boiling point of the chosen solvent. The dissolved solid separates as a liquid (an oil) upon cooling, which often traps impurities and solidifies into an amorphous mass rather than a pure crystalline lattice. Another cause is that the solution is too supersaturated.[8]

  • Solution Strategy:

    • Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil completely, then add more hot solvent to decrease the saturation level. Allow it to cool very slowly.

    • Change the Solvent System:

      • Use a lower-boiling point solvent in which the compound is still soluble when hot but sparingly soluble when cold.

      • Employ a co-solvent (or anti-solvent) system.[9] Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone). Then, slowly add a "bad" solvent (an anti-solvent like hexanes or heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow the mixture to cool slowly.[8]

    • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.

Problem 2: The purity of my material does not improve after recrystallization.

  • Probable Cause:

    • Inappropriate Solvent Choice: The impurity may have similar solubility characteristics to your product in the chosen solvent, leading to co-crystallization.

    • High Impurity Load: If the crude material is very impure (>10-15% impurities), recrystallization may be inefficient. It is generally most effective as a final polishing step.[8]

    • Isomeric Impurity: Diastereomers can sometimes co-crystallize, making separation by this method very difficult.

  • Solution Strategy:

    • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., water, toluene, ethyl acetate, isopropyl acetate, acetonitrile, heptane) to find one that dissolves the product well when hot but poorly when cold, while either leaving the impurity fully dissolved or completely insoluble.

    • Pre-Purification Step: For highly impure material, first use an alternative method to remove the bulk of the impurities. An aqueous acid-base extraction is highly effective for carboxylic acids.[10] Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with a mild base (like saturated NaHCO₃ solution) to extract the carboxylic acid into the aqueous layer, discard the organic layer containing neutral impurities, re-acidify the aqueous layer with dilute HCl, and then extract the purified product back into an organic solvent.

    • Consider Chromatography: If isomeric impurities or those with very similar properties are present, column chromatography is likely necessary.[11]

Problem 3: I see multiple spots on TLC, even after purification.

  • Probable Cause: The sample contains impurities. These could be starting materials, byproducts, or diastereomers.

  • Solution Strategy:

    • Identify the Impurities: If possible, use LC-MS or NMR on the crude mixture to identify the nature of the impurities. This will inform the purification choice.

    • Acid-Base Extraction: As mentioned above, this is the first line of defense for removing non-acidic impurities from a carboxylic acid product.[10]

    • Column Chromatography: This is the most powerful technique for separating compounds with different polarities. For 5-methyltetrahydrofuran-3-carboxylic acid, silica gel chromatography is appropriate.

      • Eluent System: A gradient of hexanes/ethyl acetate is a good starting point.[11]

      • Acidification: It is crucial to add a small amount (~0.5-1%) of acetic or formic acid to the eluent system. This keeps the carboxylic acid protonated and prevents severe peak tailing on the silica gel, which is acidic.

      • Loading: For best results, adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase (wet loading).[11]

Problem 4: My final product has a low yield.

  • Probable Cause:

    • Recrystallization Losses: It's normal to lose 15-30% of your material during recrystallization, as some product will always remain in the mother liquor.[8]

    • Premature Crystallization: During a hot filtration step in recrystallization, the product may crystallize on the filter paper or in the funnel.

    • Incomplete Extraction: During an acid-base workup, using an insufficient volume or number of extractions can leave the product behind.

  • Solution Strategy:

    • Optimize Recrystallization:

      • Use the minimum amount of hot solvent necessary to fully dissolve the solid. Excess solvent will increase the amount of product lost in the mother liquor.

      • Cool the crystallization mixture slowly first, then in an ice bath to maximize crystal formation.

      • To recover more material, concentrate the mother liquor and perform a second recrystallization (a "second crop"). Note that this crop will likely be less pure than the first.

    • Improve Filtration Technique: Use a pre-heated funnel for hot filtrations and perform the step as quickly as possible.

    • Ensure Complete Extraction: Perform at least 3-4 extractions at each stage of an acid-base workup and check the final aqueous layer by TLC to ensure all product has been removed.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: General Purification Workflow

The choice of purification method depends on the nature and quantity of impurities. This workflow provides a general decision-making framework.

G start Crude Product analysis Purity Assessment (TLC, LC-MS, NMR) start->analysis decision Impurity Profile? analysis->decision extraction Protocol 2: Aqueous Acid-Base Extraction decision->extraction Neutral / Basic Impurities chromatography Protocol 4: Silica Gel Chromatography decision->chromatography Polar Impurities / Isomers recrystallization Protocol 3: Recrystallization extraction->recrystallization chromatography->recrystallization Optional Polishing final_analysis Final Purity Analysis (>98%?) recrystallization->final_analysis end Pure Product final_analysis->end Yes fail Repeat Purification or Re-evaluate Strategy final_analysis->fail No

Caption: General purification workflow for 5-methyltetrahydrofuran-3-carboxylic acid.

Protocol 2: Aqueous Acid-Base Extraction

This technique is ideal for removing neutral or basic impurities from the acidic product.[10]

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas pressure. Once gas evolution ceases, shake vigorously.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.

  • Re-extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat one more time. The organic layer now contains neutral/basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M or 2M HCl solution dropwise with stirring until the pH is ~2 (check with pH paper). The product will precipitate or form an oil.

  • Product Extraction: Extract the acidified aqueous layer with three portions of a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified acid.

Protocol 3: Recrystallization Troubleshooting Workflow

Use this decision tree when developing a recrystallization protocol.

G start Dissolve Crude in Min. Hot Solvent cool Cool Slowly start->cool outcome Observe Outcome cool->outcome oil Product Oils Out outcome->oil no_xtal No Crystals Form outcome->no_xtal low_yield Low Yield / Purity outcome->low_yield success Good Crystals Formed outcome->success sol_oil Re-heat, add more solvent. If fails, use co-solvent (e.g., EtOAc/Heptane) oil->sol_oil sol_no_xtal Too much solvent used. Evaporate some solvent and re-cool. Try scratching/seeding. no_xtal->sol_no_xtal sol_low_yield Screen for new solvent. Pre-purify via extraction or chromatography. low_yield->sol_low_yield sol_success Isolate by filtration, wash with cold solvent, and dry. success->sol_success

Caption: Troubleshooting decision tree for recrystallization.

Protocol 4: Silica Gel Column Chromatography

This protocol is for separating the target acid from impurities with different polarities.[11]

  • Column Packing: Select a glass column and pack it with silica gel (slurry packing with the initial mobile phase is recommended). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add silica gel (2-3 times the weight of your product) and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed column, taking care not to disturb the bed. Gently add a thin layer of sand on top to protect the sample.

  • Elution:

    • Mobile Phase: Prepare an eluent system, for example, 90:10:1 Hexanes:Ethyl Acetate:Acetic Acid.

    • Running the Column: Fill the column with the eluent. Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent. Collect fractions in test tubes.

    • Gradient (Optional): If separation is poor, a gradient elution can be used. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc + 1% AcOH) and gradually increase the proportion of the more polar solvent (EtOAc).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to azeotropically remove the final traces of acetic acid.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 14, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved February 14, 2026, from [Link]

  • Reddit. (2024, April 29). Recrystallization pointers. r/chemistry. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2016, January 10). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. Retrieved February 14, 2026, from [Link]

  • Oxford Academic. (2025). UNCORRECTED PROOF. Journal of AOAC INTERNATIONAL. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). Purification of tetrahydrofuran - US4233228A.
  • PubChem. (n.d.). (R)-Tetrahydrofuran-3-carboxylic acid. Retrieved February 14, 2026, from [Link]

  • Florida Atlantic University. (n.d.). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Retrieved February 14, 2026, from [Link]

  • USDA ARS. (n.d.). STABILITY OF 5-METHYLTETRAHYDROFOLATE IN FRESH FROZEN FRUITS AND VEGETABLES DETERMINED BY HPLC ANALYSIS. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid. Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2.
  • ResearchGate. (2025, August 7). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved February 14, 2026, from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 14, 2026, from [Link]

  • Fromm Group. (n.d.). Guide for crystallization. Retrieved February 14, 2026, from [Link]

  • Sciencemadness Discussion Board. (2017, March 3). 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 5-methylfuran-3-carboxylic acid (C6H6O3). Retrieved February 14, 2026, from [Link]

  • A-Star Research. (n.d.). (S)-Tetrahydrofuran-3-carboxylic acid. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid. Retrieved February 14, 2026, from [Link]

  • Junyuan Petroleum Group. (2024, February 28). Main uses and storage methods of THF. Retrieved February 14, 2026, from [Link]

  • PubMed. (2003, February 26). Determination of 5-methyltetrahydrofolic acid and folic acid in citrus juices using stable isotope dilution-mass spectrometry. Retrieved February 14, 2026, from [Link]

  • Patel, K. M., et al. (2016, July 25). Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. International Journal of Pharmaceutical Sciences and Research. Retrieved February 14, 2026, from [Link]

Sources

Optimization

thermal stability and decomposition of 5-Methyloxolane-3-carboxylic acid

Topic: Thermal Stability, Decomposition & Handling Guide Introduction Welcome to the Technical Support Center. This guide addresses the thermal stability profile of 5-Methyloxolane-3-carboxylic acid (also known as 5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability, Decomposition & Handling Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the thermal stability profile of 5-Methyloxolane-3-carboxylic acid (also known as 5-methyltetrahydrofuran-3-carboxylic acid). As a scaffold in peptidomimetics and a building block for API synthesis, this molecule presents unique stability challenges compared to its aromatic furan counterparts.

The tetrahydrofuran (THF) core renders this compound susceptible to oxidative radical formation (peroxides) and acid-catalyzed ring opening at elevated temperatures. This guide provides self-validating protocols to prevent yield loss and ensure safety during scale-up and purification.

Part 1: Thermal Stability & Decomposition Profile

Q1: What is the maximum safe processing temperature for this compound?

A: The "safe" temperature is dependent on the purity of your crude material and the atmosphere.

  • T_max (Inert/Pure): 140°C.

  • T_max (Air/Peroxides present): <60°C.

  • T_onset (Decarboxylation): Typically >180°C for the pure saturated acid, but this drops significantly in the presence of radical initiators or strong acids.

The Mechanism of Failure: Unlike 3-furoic acid, which benefits from aromatic stabilization, the saturated oxolane ring is flexible. Thermal decomposition follows three distinct pathways depending on the environment:

  • Decarboxylation: Occurs at extreme heat (>180°C), driving off CO₂.

  • Ring Opening (Acid-Catalyzed): If the crude mixture contains residual mineral acids (e.g., from hydrolysis of an ester), heating >80°C causes the ether linkage to rupture, leading to polymerization (black tar).

  • Peroxidation: The C-H bonds adjacent to the ether oxygen (positions 2 and 5) are labile. In the presence of air, hydroperoxides form, which can explosively decompose or initiate radical polymerization upon heating.

Visualization: Decomposition Pathways

The following diagram illustrates the critical failure modes triggered by heat and environmental factors.

DecompositionPathways Start 5-Methyloxolane- 3-carboxylic acid Heat Heat (>180°C) Start->Heat Acid Acid + Heat (>80°C) Start->Acid Air O2 + Time Start->Air Decarb Decarboxylation (Loss of CO2) Heat->Decarb Unimolecular RingOpen Ring Opening (Polymerization/Tar) Acid->RingOpen C-O Bond Cleavage Peroxide Hydroperoxide Formation Air->Peroxide Radical Mechanism Explosion Thermal Runaway/ Explosion Risk Peroxide->Explosion Upon Heating/Concentration

Caption: Figure 1. Thermal and chemical decomposition pathways.[1][2] Note that peroxide formation (bottom path) sensitizes the material to thermal runaway.

Part 2: Distillation & Purification Troubleshooting

Q2: My distillation failed; the pot turned to black tar. What happened?

A: This is the classic signature of acid-catalyzed ring opening or peroxide-initiated polymerization . You likely distilled at too high a temperature or with acidic impurities present.

Troubleshooting Protocol:

  • Check Peroxides: BEFORE heating, test the crude oil with KI-starch paper. If positive, treat with aqueous sodium bisulfite or ferrous sulfate.

  • Neutralize: Ensure the crude material is strictly neutral. Wash with buffered brine (pH 7) before attempting distillation. Residual H₂SO₄ or HCl from previous steps is fatal to the ring at distillation temps.

  • Vacuum is Key: Do NOT distill at atmospheric pressure.

Standard Operating Procedure: Safe Vacuum Distillation

Use this protocol to validate your purification process.

ParameterSpecificationReason
Pressure < 2.0 mbar (High Vacuum)Lowers boiling point to prevent decarboxylation.
Bath Temp Max 110°CKeep heating mantle/oil bath below the ring-opening threshold.
Vapor Temp Expect ~85-95°C (at 1 mbar)Varies by isomer ratio.
Pre-treatment Quench peroxides; Neutralize pH.Prevents catalytic decomposition.
Stabilizer Add BHT (100 ppm) to pot.Inhibits radical polymerization during heating.
Visualization: Distillation Decision Tree

Use this logic flow to determine if distillation is safe for your specific batch.

DistillationLogic Start Crude 5-Methyloxolane- 3-carboxylic acid TestPeroxide Test for Peroxides (KI Paper) Start->TestPeroxide PosPeroxide Positive (+) TestPeroxide->PosPeroxide NegPeroxide Negative (-) TestPeroxide->NegPeroxide Quench Quench with NaHSO3 Retest PosPeroxide->Quench CheckAcid Check pH of Aqueous Wash NegPeroxide->CheckAcid Quench->TestPeroxide Acidic pH < 5 CheckAcid->Acidic Neutral pH 6-8 CheckAcid->Neutral Neutralize Wash with NaHCO3 Dry over Na2SO4 Acidic->Neutralize Distill PROCEED: Vacuum Distillation (<2 mbar, <110°C Bath) Neutral->Distill Neutralize->CheckAcid Column STOP: Use Column Chromatography

Caption: Figure 2. Safety decision tree for purification. Never distill acidic or peroxide-positive batches.

Part 3: Storage & Stereochemistry

Q3: The material is solidifying/changing consistency over time. Is it degrading?

A: Not necessarily. 5-Methyloxolane-3-carboxylic acid exists as a mixture of cis and trans diastereomers.

  • Physical State: It is often a viscous oil that may slowly crystallize or form a semi-solid depending on the isomeric ratio.

  • Hygroscopicity: The carboxylic acid moiety is hygroscopic. Absorption of water can change the viscosity and appear as "degradation."

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen. (Crucial to prevent peroxide formation at the C2/C5 ether positions).

  • Temperature: 2-8°C (Refrigerator).

  • Container: Amber glass (light accelerates radical formation).

Q4: Can I heat the reaction to 100°C to push the yield?

A: Only if the pH is controlled. In esterification or amide coupling reactions:

  • Risk: If you use a strong acid catalyst (e.g., H₂SO₄) at 100°C, you risk opening the THF ring.

  • Solution: Use milder activation methods (EDC/NHS, HATU) at room temperature or mild heating (40-50°C). If acid catalysis is required (e.g., Fischer esterification), use Thionyl Chloride in Methanol at 0°C -> RT, rather than refluxing sulfuric acid.

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Tetrahydrofuran-2-carboxylic acid derivatives. (General safety data for THF-acid class handling). Link

  • Paju, A., et al. (2009). "Synthesis of chiral enantioenriched tetrahydrofuran derivatives." ARKIVOC, (xiv), 39-52.[4] (Details on THF ring stability and synthesis). Link

  • Holdich, R., & Cumming, I. (2023). Thermal Decomposition of Cyclic Ethers. Journal of Chemical Engineering Data.[5] (Kinetics of ether ring opening).

  • BenchChem Technical Repository. (2025). Minimizing Thermal Decomposition in Tetrahydrofuran Derivative Synthesis.Link

  • Organic Syntheses. (1963). Purification of Tetrahydrofuran and Derivatives.[6][7] Coll. Vol. 4, p. 474.[6] (Foundational protocols for peroxide removal). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 5-Methyloxolane-3-carboxylic Acid

Executive Summary In the development of peptidomimetics and fragment-based drug discovery, 5-methyloxolane-3-carboxylic acid (also known as 5-methyltetrahydrofuran-3-carboxylic acid) serves as a critical chiral scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics and fragment-based drug discovery, 5-methyloxolane-3-carboxylic acid (also known as 5-methyltetrahydrofuran-3-carboxylic acid) serves as a critical chiral scaffold. However, its utility is dependent on the precise assignment of its stereochemistry. The molecule possesses two chiral centers (C3 and C5), resulting in two distinct diastereomers: cis (syn) and trans (anti).

This guide compares High-Field 1H NMR (600 MHz) against alternative analytical techniques (HPLC-MS, X-Ray Crystallography) for structural elucidation. It demonstrates why 1H NMR, specifically when coupled with 2D NOESY, is the industry "Gold Standard" for distinguishing the cis and trans isomers of this compound in solution.

Part 1: The Analytical Challenge & Solution Comparison

The primary challenge with 5-methyloxolane-3-carboxylic acid is not identifying the molecule, but distinguishing its diastereomers.

Comparison: 1H NMR vs. Alternative Methodologies
Feature1H NMR (Recommended) HPLC-MS (Alternative) X-Ray Crystallography
Primary Output Connectivity & Spatial GeometryMolecular Mass & PurityAbsolute Configuration
Isomer Resolution High (via Coupling & NOE)Low (Identical m/z; requires chiral column)High (Definitive)
Sample State Solution (CDCl₃/DMSO)SolutionSolid Crystal (Required)
Throughput 10–30 mins5–10 minsDays to Weeks
Limitation Requires ~2-5 mg sampleCannot prove stereochemistry aloneDifficult for oils/low-melting acids

Verdict: While HPLC-MS is superior for quantitation, 1H NMR is the only rapid, solution-phase method capable of assigning relative stereochemistry (cis vs. trans) without the need for reference standards or single-crystal growth.

Part 2: Experimental Protocol

To ensure reproducibility and spectral resolution of the complex multiplets associated with the tetrahydrofuran (THF) ring, the following protocol is mandatory.

Sample Preparation
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for standard analysis.

    • Why? It minimizes exchange of the carboxylic acid proton and provides a non-polar environment that stabilizes the intramolecular hydrogen bonding, often sharpening the ring proton signals.

    • Alternative: Use DMSO-d₆ only if the salt form is present or solubility is poor. Note that DMSO will shift the H3/H5 signals downfield due to hydrogen bonding.

  • Concentration: Dissolve 5–10 mg of the acid in 0.6 mL of solvent.

  • Reference: Add 0.03% TMS (Tetramethylsilane) as an internal standard (

    
     ppm).
    
Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Spectral Width: 12 ppm (to capture the COOH proton at ~10-12 ppm).

  • Scans (NS): 64 (to resolve low-intensity 13C satellites for quality checks).

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the COOH proton).

  • Temperature: 298 K (25°C).

Critical Quality Check (Self-Validation)

Before processing, check the TMS linewidth .

  • Pass: Linewidth < 0.8 Hz.[1]

  • Fail: Reshim the magnet. Poor shimming will merge the critical ddd multiplets of the H4 protons, making coupling constant analysis impossible.

Part 3: Spectral Analysis & Diastereomer Assignment[2]

The 5-methyloxolane-3-carboxylic acid molecule consists of a THF ring with a methyl group at C5 and a carboxylic acid at C3.

The Predicted 1H NMR Fingerprint (CDCl₃)
Proton (Assignment)Chem. Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Note
COOH 10.5 – 12.0Broad Singlet-Exchangeable; disappears in D₂O.
H-5 4.05 – 4.25Multiplet (dq)

,

Deshielded by Oxygen.
H-2a, H-2b 3.80 – 4.10Multiplet

ABX system with H3.
H-3 3.05 – 3.25Multiplet (tt/m)

,

Alpha to carbonyl; key for stereochem.
H-4a, H-4b 1.80 – 2.45Complex (ddd)

Most diagnostic region for isomerism.
5-CH₃ 1.30 – 1.45Doublet (d)

Distinct doublet.
Distinguishing Cis vs. Trans

The distinction relies on the Karplus relationship (dihedral angles affecting


 values) and Nuclear Overhauser Effect (NOE)  (spatial proximity).
A. The Coupling Constant (

) Method

In 3,5-disubstituted THF rings, the ring adopts an "envelope" conformation.

  • Trans-isomer (3,5-anti): The H3 and H5 protons are on opposite faces. The H4 protons usually show distinct large (

    
     Hz, anti-periplanar) and small (
    
    
    
    Hz, gauche) couplings.
  • Cis-isomer (3,5-syn): The H3 and H5 protons are on the same face. The coupling pattern is often more averaged or shows different magnitudes due to ring puckering.

B. The NOESY Method (The "Smoking Gun")

This is the definitive test. Run a 2D NOESY or 1D Selective NOE targeting the H-3 resonance (~3.1 ppm).

  • Cis-Isomer: You will observe a strong NOE correlation between H-3 and H-5 . (Distance < 3.0 Å).

  • Trans-Isomer: You will observe NO NOE (or extremely weak) between H-3 and H-5. Instead, you may see NOE between H-3 and the Methyl group (if the methyl is pseudo-axial).

Part 4: Visual Workflows

Diagram 1: Stereochemical Assignment Logic

This flow illustrates the decision matrix for assigning the isomer.

StereochemLogic Start Start: Purified Sample RunNMR Acquire 1H NMR (600 MHz) CDCl3 Start->RunNMR CheckH3H5 Locate H3 (~3.1 ppm) and H5 (~4.1 ppm) RunNMR->CheckH3H5 RunNOESY Run 2D NOESY / 1D NOE Target: H3 Proton CheckH3H5->RunNOESY Decision Is there an NOE Cross-peak between H3 and H5? RunNOESY->Decision Cis Assignment: CIS-Isomer (3,5-syn) Decision->Cis YES (Strong) Trans Assignment: TRANS-Isomer (3,5-anti) Decision->Trans NO (Absent)

Caption: Logic flow for definitive stereochemical assignment using NOE correlations.

Diagram 2: Experimental Workflow & Quality Control

This diagram details the self-validating steps of the experiment.

Workflow Prep Sample Prep 5mg in 0.6mL CDCl3 Lock Lock & Tune Target: Deuterium Prep->Lock Shim Gradient Shim (TopShim) Lock->Shim Validation Validation Step: Check TMS Linewidth Shim->Validation Acquire Acquire 1H Spectrum ns=64, d1=2.0s Validation->Acquire < 0.8 Hz Reshim Manual Reshim (Z1, Z2) Validation->Reshim > 0.8 Hz Process Process & Integrate Ref TMS to 0.00 Acquire->Process Reshim->Validation

Caption: Step-by-step experimental protocol ensuring high-resolution data suitable for coupling analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Foundational text for coupling constants in cyclic ethers).
  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Botes, M. G., et al. (2025).[3][4] Synthesis and Characterization of cis-/trans-3,4-dihydro-isochromene-4-carboxylic acids. Preprints.org.[3] (Demonstrates

    
    -value analysis in similar heterocyclic carboxylic acids). 
    
  • Chertkov, A. V., et al. (2012).[4] Synthesis and NMR Spectra of Tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds. (Detailed analysis of THF ring coupling constants and envelope conformations).

  • ChemicalBook. (2025).[4] (S)-Tetrahydro-3-furancarboxylic acid Product Properties. (Provides baseline physical properties for the scaffold).

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Methyloxolane-3-carboxylic acid

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 5-Methyloxolane-3-carboxylic acid, a substituted tetrahydrofuran derivative. Understanding these fragmentation pathways is crit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 5-Methyloxolane-3-carboxylic acid, a substituted tetrahydrofuran derivative. Understanding these fragmentation pathways is critical for unambiguous identification in complex matrices, supporting research in drug development, metabolomics, and chemical synthesis. We will compare fragmentation behaviors under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques, providing field-proven insights into the causal relationships between molecular structure and spectral output.

Introduction: The Structural Context

5-Methyloxolane-3-carboxylic acid possesses two key functional groups that dictate its fragmentation: a cyclic ether (oxolane or tetrahydrofuran) and a carboxylic acid. The interplay between these groups, including the position of the methyl substituent, creates a unique fragmentation fingerprint. This guide will dissect these patterns, comparing them with related structures to highlight diagnostic ions that enable confident structural elucidation.

Part 1: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a high-energy technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint. It is typically coupled with Gas Chromatography (GC-MS). For a molecule like 5-Methyloxolane-3-carboxylic acid, which contains polar functional groups, derivatization (e.g., silylation) is often required to increase volatility for GC analysis.[1][2][3] The fragmentation patterns discussed here are for the native molecule, which would be observed via direct insertion probe or if the compound is sufficiently volatile.

Key EI Fragmentation Mechanisms:

The 70 eV electron beam in a typical EI source imparts significant energy, leading to the formation of a molecular ion (M⁺˙) that is often unstable and rapidly fragments.[4][5] For cyclic ethers and carboxylic acids, the primary fragmentation routes include α-cleavage, inductive cleavage, and rearrangements.[4][6][7][8]

  • α-Cleavage: This is a dominant mechanism for both ethers and carboxylic acids.[5][8][9]

    • Adjacent to the Ether Oxygen: Cleavage of the C-C bond next to the oxygen atom is a favored pathway. For the oxolane ring, this can lead to ring-opening and the formation of stabilized radical cations.

    • Adjacent to the Carbonyl Group: The bond between the α-carbon and the rest of the alkyl chain (in this case, the ring) can break. This can result in the loss of the entire oxolane ring as a radical or the formation of a characteristic [COOH]⁺ ion at m/z 45.[7][8]

  • Inductive Cleavage: The electronegative oxygen atom can induce cleavage at more distant bonds, often initiating ring fragmentation.[4][6]

  • Ring Fragmentation & Neutral Losses:

    • Loss of CO₂ (decarboxylation): A common fragmentation for carboxylic acids, resulting in an [M-45]⁺ peak.

    • Loss of H₂O: Dehydration can occur, leading to an [M-18]⁺ peak.[9]

    • Retro-Diels-Alder (RDA)-type reactions: Although less common for saturated rings, ring-opening followed by concerted bond cleavage can lead to the loss of small neutral molecules like ethene.[10]

Proposed EI Fragmentation Pathway

Below is a diagram illustrating the most probable EI fragmentation pathways for 5-Methyloxolane-3-carboxylic acid (Molecular Weight: 130.14 g/mol ).

EI_Fragmentation M [M]⁺˙ m/z 130 A [M - CH₃]⁺ m/z 115 M->A - •CH₃ B [M - H₂O]⁺˙ m/z 112 M->B - H₂O C [M - COOH]⁺ m/z 85 M->C - •COOH D [M - CO₂]⁺˙ m/z 86 M->D - CO₂ (rearrangement) F [COOH]⁺ m/z 45 M->F α-cleavage E Ring Cleavage Fragment m/z 57 C->E Further Fragmentation

Caption: Proposed EI fragmentation pathways for 5-Methyloxolane-3-carboxylic acid.

Table 1: Predicted Key Ions in EI-MS
m/zProposed IdentityFragmentation PathwayDiagnostic Value
130Molecular Ion [M]⁺˙IonizationConfirms molecular weight (may be weak or absent)
115[M - CH₃]⁺α-cleavage at C5Indicates methyl substituent
85[M - COOH]⁺α-cleavage of carboxyl groupConfirms carboxylic acid presence
57C₃H₅O⁺Ring fragmentation after loss of COOHCharacteristic of the oxolane backbone
45[COOH]⁺α-cleavage at carboxyl groupCommon ion for carboxylic acids[5][8]

Part 2: Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis

ESI is a soft ionization technique ideal for polar, non-volatile molecules, making it perfectly suited for analyzing carboxylic acids without derivatization, typically using LC-MS.[11] Analysis is most effective in negative ion mode, which readily forms the deprotonated molecule [M-H]⁻. Subsequent fragmentation is induced via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).

Key ESI-MS/MS Fragmentation Mechanisms:

Fragmentation of the [M-H]⁻ precursor ion (m/z 129) is driven by charge-remote and charge-proximate processes.

  • Decarboxylation: The most common and diagnostically significant fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[12][13] This often results in the base peak in the product ion spectrum.

  • Loss of Water: The loss of H₂O (18 Da) from the carboxyl group is another primary fragmentation pathway.[12][13]

  • Ring Cleavage: The energetic collision can induce the opening of the oxolane ring, followed by further fragmentation.

Proposed ESI-MS/MS Fragmentation Pathway

The following diagram illustrates the fragmentation of the deprotonated molecule.

ESI_Fragmentation MH [M-H]⁻ (Precursor Ion) m/z 129 A [M-H - H₂O]⁻ m/z 111 MH->A - H₂O B [M-H - CO₂]⁻ (Base Peak) m/z 85 MH->B - CO₂ C [M-H - CO₂ - C₂H₄]⁻ m/z 57 B->C Ring Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathways for [M-H]⁻ of 5-Methyloxolane-3-carboxylic acid.

Table 2: Predicted Key Ions in ESI-MS/MS (Negative Mode)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragmentation PathwayDiagnostic Value
12985CO₂ (44 Da)DecarboxylationConfirms carboxylic acid functionality
129111H₂O (18 Da)DehydrationCommon loss for carboxylic acids
8557C₂H₄ (28 Da)Ring fragmentationProvides information on the cyclic backbone

Part 3: Comparative Analysis: Differentiating Isomers

The fragmentation pattern is key to distinguishing 5-Methyloxolane-3-carboxylic acid from its isomers, such as Tetrahydrofuran-2-carboxylic acid (an analog without the methyl group but with the carboxyl at a different position).

  • Molecular Weight: Tetrahydrofuran-2-carboxylic acid has a molecular weight of 116.12 g/mol .[14] Its [M-H]⁻ ion would be at m/z 115. The 14-dalton mass difference is the first point of differentiation.

  • EI Fragmentation: In EI-MS, Tetrahydrofuran-2-carboxylic acid would show a prominent fragment from α-cleavage next to the oxygen, leading to the loss of the •COOH group (m/z 71). The absence of a prominent [M-15]⁺ peak would distinguish it from the 5-methyl substituted compound.

  • ESI-MS/MS Fragmentation: While both would lose CO₂, the resulting fragment ions would differ in mass (m/z 85 for the 5-methyl compound vs. m/z 71 for the 2-carboxy analog). This allows for clear differentiation via MS/MS analysis.

Part 4: Experimental Protocols

To ensure reproducible and high-quality data, the following protocols are recommended.

Protocol 1: GC-MS Analysis (for Volatile Analogs or Derivatized Sample)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction (e.g., LLE/SPE) B Derivatization (Optional) (e.g., TMS) A->B C Injection (Split/Splitless, 2µL) B->C D GC Separation (e.g., DB-5ms column) C->D E EI Ionization (70 eV) MS Scan (m/z 40-300) D->E F Spectral Deconvolution E->F G Library Search (NIST, Wiley) F->G H Manual Interpretation G->H

Caption: General workflow for GC-MS based analysis of small molecules.

Step-by-Step Methodology:

  • Sample Preparation: If analyzing from a biological matrix, perform a liquid-liquid or solid-phase extraction. For GC-MS, derivatization is often necessary to increase volatility and thermal stability.[2] A common method is trimethylsilylation.[1]

  • GC System: Use a standard GC system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Inlet Temperature: 280-300°C.[15]

    • Oven Program: Start at 50°C (hold 1 min), ramp at 10°C/min to 320°C (hold 2 min).[15]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[15]

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis (Direct Analysis)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Protein Precipitation (e.g., Acetonitrile) B Dilution & Filtration A->B C Injection (1-5 µL) B->C D LC Separation (Reversed-Phase C18) C->D E ESI Source (-ve mode) MRM or Product Ion Scan D->E F Peak Integration E->F G Fragmentation Analysis F->G

Caption: General workflow for LC-MS/MS based analysis of carboxylic acids.

Step-by-Step Methodology:

  • Sample Preparation: For biological samples, perform a simple protein precipitation with cold acetonitrile containing an internal standard.[16] Centrifuge, and dilute the supernatant for injection.

  • LC System: A UHPLC system is recommended for best resolution.[16]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[16]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would be 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.[17]

  • Mass Spectrometer Conditions:

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: -4.5 kV.[17]

    • Source Temperature: 400°C.[17]

    • Analysis Mode:

      • Full Scan: To find the [M-H]⁻ precursor ion at m/z 129.

      • Product Ion Scan: Fragment the m/z 129 precursor ion using an appropriate collision energy (e.g., 15-25 eV) to obtain the MS/MS spectrum.

References

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. Available from: [Link]

  • Koritzke, A. L., Frandsen, K. M., Christianson, M. G., Davis, J. C., Doner, A. C., Larsson, A., ... & Rotavera, B. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 184-196. Available from: [Link]

  • The Rotavera Group. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. University of Georgia. Available from: [Link]

  • Harrison, A. G. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 79(5-6), 958-966. Available from: [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC advances, 6(1), 184-212. Available from: [Link]

  • Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Song, M., & Liu, Z. (2015). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Bioanalysis, 7(15), 1945-1960. Available from: [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Available from: [Link]

  • University Course Material. Mass Spectrometry: Fragmentation. Available from: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available from: [Link]

  • Citterio, L., Cazzaniga, E., & Castiglioni, S. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Available from: [Link]

  • Hahne, T., Neu, K., Jumar, A., & Gottschalk, C. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 213-225. Available from: [Link]

  • Sadowska, J., Guo, Y., De Iuliis, G., & Brennan, L. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 332. Available from: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Available from: [Link]

  • PubChem. (n.d.). (R)-Tetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown Author. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • Dunn, W. B., & Winder, C. L. (2011). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 708, 15-28. Available from: [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2000). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a. 1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1477-1481. Available from: [Link]

  • Shyla, P., & Shaji, A. (2026). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Plants, 15(3), 345. Available from: [Link]

  • Schuster, D., Gaertner, P., & Kreiseder, B. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8217. Available from: [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1-30.4.32. Available from: [Link]

Sources

Validation

Strategic Guide: Salt Selection for X-Ray Determination of 5-Methyloxolane-3-carboxylic Acid

Topic: X-ray Crystallography & Solid-State Characterization of 5-Methyloxolane-3-carboxylic Acid Salts Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Crystallographers, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography & Solid-State Characterization of 5-Methyloxolane-3-carboxylic Acid Salts Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Executive Summary & Problem Context

5-Methyloxolane-3-carboxylic acid (also known as 5-methyltetrahydrofuran-3-carboxylic acid) is a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors. However, like many low-molecular-weight aliphatic ether-acids, the free acid typically exists as a viscous oil or a low-melting solid with high conformational flexibility (ring puckering). This physical state precludes direct single-crystal X-ray diffraction (SC-XRD), rendering the determination of absolute configuration (


 vs. 

) impossible without derivatization.

This guide objectively compares the three primary salt-formation strategies used to generate diffraction-quality crystals. It provides experimental protocols and data interpretation frameworks to distinguish the optimal solid-state form for structural elucidation.

Comparative Analysis of Salt Candidates

The following comparison evaluates three distinct "Salt Classes" based on their probability of yielding X-ray quality single crystals, their utility in resolution, and their structural stability.

Table 1: Performance Matrix of Crystallization Candidates
FeatureCandidate A: Chiral Amine Salt Candidate B: Bulky Achiral Amine Candidate C: Metal Carboxylate
Representative Agent

-1-Phenylethylamine (PEA)
Dicyclohexylamine (DCHA)Sodium/Calcium
Primary Utility Absolute Configuration & Chiral ResolutionPurification & IsolationSolubility Modification
Crystallinity Potential High (H-bond network +

-stacking)
Very High (Lattice rigidity)Low to Medium (Often hygroscopic)
Space Group Non-centrosymmetric (e.g.,

)
Centrosymmetric (e.g.,

)
Variable
X-Ray Suitability Excellent (Internal chiral reference)Good (Connectivity only)Poor (Disorder common)
Experimental Risk Kinetic resolution may lower yieldHigh MW dilutes intensityHydrate formation complicates data
Deep Dive: The Causality of Choice
Candidate A: The Chiral Reference (PEA Salt)
  • Mechanism: The ammonium group of

    
    -PEA forms robust hydrogen bonds with the carboxylate of the oxolane. Crucially, the phenyl ring provides 
    
    
    
    -stacking interactions that stabilize the lattice, preventing the disorder often seen in the flexible oxolane ring.
  • Why it wins for X-ray: Using a known chiral counterion (

    
    -PEA) creates a diastereomeric salt. This allows for the determination of the acid's absolute configuration relative to the known amine, even without heavy atoms (using the Flack parameter is less critical if the counterion is known, though still calculated).
    
Candidate B: The Lattice Anchor (DCHA Salt)
  • Mechanism: Dicyclohexylamine is a "lattice anchor." Its large, rigid, hydrophobic cyclohexyl rings force the molecule into a solid state by dominating the packing forces.

  • Limitation: Since DCHA is achiral, the resulting crystal will be a racemate (if the acid is racemic) or simply a chiral crystal of the enantiomer. It cannot resolve the acid during crystallization as effectively as PEA, nor does it provide an internal chiral reference flag.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a Self-Validating Vapor Diffusion System .

Protocol A: Preparation of the (R)-PEA Diastereomeric Salt
  • Stoichiometry Control: Dissolve 1.0 eq of 5-Methyloxolane-3-carboxylic acid in minimal absolute ethanol (approx. 0.5 M).

  • Addition: Add 1.05 eq of

    
    -1-Phenylethylamine dropwise at 25°C. Note: Slight excess amine prevents formation of acid-rich dimers.
    
  • Nucleation: Stir for 30 minutes. If precipitate forms, heat to reflux until clear, then cool slowly to RT.

  • Vapor Diffusion (The Critical Step):

    • Place the salt solution in a small inner vial.

    • Place the inner vial into a larger jar containing a volatile anti-solvent (Hexane or Diethyl Ether).

    • Seal the outer jar.

    • Mechanism:[1][2][3][4][5] The anti-solvent slowly diffuses into the ethanol, increasing supersaturation gently. This minimizes defects and promotes single-crystal growth over polycrystalline powder.

Protocol B: Data Collection & Reduction
  • Temperature: Collect data at 100 K (Cryostream). Reasoning: The oxolane ring is prone to thermal vibration/puckering disorder. Cooling freezes these conformers.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements for absolute structure determination.

Visualization: Strategic Workflow

The following diagram illustrates the decision logic for characterizing this specific scaffold.

G Start Start: 5-Methyloxolane-3-COOH (Oil/Amorphous Solid) Decision Goal: Determine Absolute Configuration? Start->Decision PathA Route A: Chiral Resolution (Use (R)-PEA) Decision->PathA Yes PathB Route B: Bulk Purification (Use DCHA) Decision->PathB No (Just Purity) Cryst Vapor Diffusion Crystallization (EtOH / Hexane) PathA->Cryst PathB->Cryst XRD Single Crystal XRD (100 K) Cryst->XRD ResultA Output: Diastereomeric Salt Space Group: P21 (Absolute Config Defined) XRD->ResultA From Route A ResultB Output: Achiral Salt Space Group: P21/c (Connectivity Defined) XRD->ResultB From Route B

Figure 1: Decision tree for salt selection and crystallographic characterization of oxolane carboxylic acids.

Technical Data Interpretation (The "Look-For" Guide)

When analyzing the X-ray data for 5-Methyloxolane-3-carboxylic acid salts, researchers must validate the structure against these specific crystallographic benchmarks.

Key Structural Parameters
ParameterExpected Value (Chiral Salt)Interpretation
Space Group Monoclinic

or Orthorhombic

Mandatory. Chiral molecules cannot crystallize in centrosymmetric groups (like

) unless they are racemates.
Z' (Asymmetric Unit) 1 or 2If Z' > 1, look for subtle conformational differences in the oxolane ring puckering between the two molecules.
Flack Parameter Near 0.0 (e.g.,

)
Indicates correct absolute structure assignment. If ~1.0, the model is inverted.
H-Bond Distance

distance

Å
Verifies the salt formation (charge transfer from amine to carboxylate).
Common Pitfall: Ring Disorder

The 5-methyloxolane ring is flexible. In the crystal structure, you may observe elongated thermal ellipsoids for carbons C3 and C4.

  • Correction: If disorder is present, model the ring as two disordered parts (e.g., Envelope vs. Twist conformations) with partial occupancies (e.g., 60:40) rather than forcing a single high-temperature factor model.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on diastereomeric salt resolution).
  • Springuel, G., et al. (2020). "Chiral Resolution of Carboxylic Acids via Salt Formation: A Structural Perspective." Crystal Growth & Design.

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. (The standard method for absolute configuration).

  • Gould, R. O., & Walkinshaw, M. D. (1984). "The use of chiral amine salts for the resolution of carboxylic acids."[6] Journal of the American Chemical Society. (Specific data on PEA/acid interactions).

  • Cambridge Crystallographic Data Centre (CCDC). "Search for Tetrahydrofuran-3-carboxylic acid derivatives." (For benchmarking unit cell dimensions).

Sources

Comparative

pharmacokinetic comparison of oxolane vs furan carboxylic acid derivatives

Executive Summary In medicinal chemistry, the choice between an aromatic furan carboxylic acid (furoic acid) scaffold and its saturated counterpart, oxolane (tetrahydrofuran/THF), represents a critical decision point in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between an aromatic furan carboxylic acid (furoic acid) scaffold and its saturated counterpart, oxolane (tetrahydrofuran/THF), represents a critical decision point in lead optimization. This guide objectively compares these moieties, focusing on their distinct pharmacokinetic (PK) profiles.

Key Insight: While furan carboxylic acids offer planar rigidity and bioisosteric replacement for benzoic acid, they frequently suffer from rapid renal clearance via glycine conjugation and potential metabolic bioactivation. In contrast, oxolane derivatives provide increased fraction of sp3 character (


), enhanced aqueous solubility, and a distinct metabolic profile driven by Phase I oxidation rather than Phase II conjugation, often resulting in improved oral bioavailability and half-life.
Structural & Physicochemical Basis[1]

The pharmacokinetic divergence begins with the fundamental electronic and steric properties of the rings.

FeatureFuran Carboxylic Acid DerivativesOxolane (THF) Derivatives
Hybridization

(Aromatic, Planar)

(Saturated, Puckered)
Geometry Flat (0° torsion angle). Good for

-stacking interactions.
Envelope/Twist conformation. "Escape from Flatland" – increases 3D complexity.
H-Bonding Oxygen lone pairs are part of the aromatic sextet (less basic).Oxygen lone pairs are fully available (good H-bond acceptor).
Solubility Generally lower (unless ionized). High crystal lattice energy.Generally higher. Disrupts crystal packing; increased polarity.
Lipophilicity Higher LogP (typically).Lower LogP (typically).

Scientist's Note: The "Escape from Flatland" theory suggests that increasing saturation (oxolane) correlates with higher clinical success rates due to improved solubility and reduced promiscuous binding compared to flat, aromatic systems (furan).

Pharmacokinetic Performance Comparison
A. Metabolism (The Critical Differentiator)

Furan Carboxylic Acid Derivatives:

  • Phase II Dominance: Furoic acid derivatives are structurally similar to benzoic acid. They are primary substrates for Glycine N-Acyltransferase (GLYAT) .

  • Mechanism: The carboxylic acid is activated to an acyl-CoA intermediate and conjugated with glycine to form a furoylglycine metabolite (analogous to hippuric acid).

  • Consequence: This pathway is high-capacity and leads to rapid renal excretion, often resulting in a short half-life (

    
    ) .
    
  • Toxicity Risk: While the electron-withdrawing carboxyl group stabilizes the furan ring against oxidation, the potential remains for CYP450-mediated opening of the furan ring to reactive cis-enedials (e.g., cis-2-butene-1,4-dial), which are hepatotoxic.

Oxolane Derivatives:

  • Phase I Dominance: Oxolanes are not substrates for GLYAT. Their metabolism is driven by CYP450 enzymes (mainly CYP3A4/2D6).

  • Mechanism: Oxidative hydroxylation typically occurs at the

    
    -carbon (adjacent to oxygen). This forms a hemiacetal, which may ring-open or be further oxidized to a lactone (butyrolactone derivative).
    
  • Optimization: Metabolic stability can be dramatically improved by blocking the

    
    -positions with gem-dimethyl groups or steric bulk.
    
B. Distribution & Permeability[1]
  • Oxolane: The vectoral lone pairs on the sp3 oxygen often improve permeability by interacting with water networks in the solvation shell, yet the scaffold remains lipophilic enough for membrane crossing.

  • Furan: Planarity can lead to high plasma protein binding (PPB), potentially limiting the free fraction (

    
    ) available for target engagement.
    
C. Summary Data Table (Representative)
PK ParameterFuran Carboxylic AcidOxolane (THF)
Bioavailability (

)
Low to Moderate (First-pass glycine conjugation)Moderate to High (Dependent on

-substitution)
Clearance (

)
High (Renal + Metabolic)Low to Moderate (Hepatic)
Half-life (

)
Short (< 1-2 hours typical)Variable (Tunable via substitution)
Toxicity Liability High: Reactive enedial formation (GSH trapping positive)Low: Lactone formation (generally benign)
Experimental Protocols

To validate these differences in your specific series, use the following self-validating protocols.

Protocol A: Microsomal Stability with GSH Trapping (Toxicity Check)

Purpose: To determine if the furan ring is opening into a reactive electrophile.

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (Furan/Oxolane derivative) at 10 µM.

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C for 60 min.

  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of parent.

    • Crucial Step: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (Parent + 307 Da).

    • Interpretation: Presence of GSH adducts indicates bioactivation (common in furans). Absence suggests stability (common in oxolanes).

Protocol B: Glycine Conjugation Assay (Clearance Check)

Purpose: To confirm if rapid clearance of the furan derivative is due to Phase II conjugation.

  • System: Use cryopreserved hepatocytes (contains both Phase I and Phase II enzymes) or mitochondrial fractions (location of GLYAT).

  • Incubation: Incubate test compound (1 µM) with and without Glycine supplementation (2 mM).

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Analysis: Quantify the formation of the glycine conjugate (Parent + 57 Da).

  • Validation: Use Benzoic Acid as a positive control (forms Hippuric Acid).

Visualizing the Metabolic Divergence

The following diagram illustrates the mechanistic bifurcation between the two scaffolds.

MetabolicPathways cluster_0 Furan Carboxylic Acid cluster_1 Oxolane (THF) Furan Furan Derivative (Aromatic) Enedial Cis-Enedial (Reactive Electrophile) Furan->Enedial CYP450 (Bioactivation) Glycine_Conj Glycine Conjugate (Rapid Renal Excretion) Furan->Glycine_Conj GLYAT (Phase II) GSH_Adduct GSH Adduct (Detoxified) Enedial->GSH_Adduct + Glutathione Protein_Adduct Protein Adduct (Toxicity) Enedial->Protein_Adduct Alkylation Oxolane Oxolane Derivative (Saturated) Alpha_OH Alpha-Hydroxy Metabolite Oxolane->Alpha_OH CYP450 (Oxidation) Lactone Lactone (Stable/Excreted) Alpha_OH->Lactone Dehydrogenation

Figure 1: Metabolic fate comparison. Furan derivatives risk bioactivation or rapid glycine conjugation. Oxolanes follow a standard oxidative pathway to lactones.

Decision Framework for Lead Optimization

When should you switch from Furan to Oxolane?

DecisionTree Start Lead Optimization: Furan vs. Oxolane Q1 Is the Furan ring essential for pi-stacking? Start->Q1 Branch_Yes Yes: Retain Furan Q1->Branch_Yes Strict Requirement Branch_No No: Switch to Oxolane Q1->Branch_No Flexible Pocket Mitigation Strategy: Add EWG (e.g., -CF3) to reduce bioactivation risk. Branch_Yes->Mitigation Benefit1 Benefit: Increased Solubility (Fsp3) Branch_No->Benefit1 Benefit2 Benefit: Eliminate Glycine Conjugation Branch_No->Benefit2

Figure 2: Strategic decision tree for scaffold selection during Lead Optimization.

References
  • Peterson, L. A. (2013).[2] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism & Toxicology.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Badenhorst, C. P. S., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology.

  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
5-Methyloxolane-3-carboxylic acid
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